molecular formula C16H21N3O2 B499906 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline CAS No. 326483-42-5

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline

Cat. No.: B499906
CAS No.: 326483-42-5
M. Wt: 287.36g/mol
InChI Key: WLGAKDMARSNSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring at position 2. Its molecular formula is C16H21N3O2, and it has a molecular weight of 287.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and piperazine groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-10-14(19-8-6-17-7-9-19)18-16-13(21-3)5-4-12(20-2)15(11)16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGAKDMARSNSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.